molecular formula C26H25NO5S B281570 N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethoxybenzenesulfonamide

N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethoxybenzenesulfonamide

Cat. No.: B281570
M. Wt: 463.5 g/mol
InChI Key: JRNVJDJLQRYYDI-UHFFFAOYSA-N
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Description

N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the tetracyclic core through cyclization reactions.
  • Introduction of the sulfonamide group via sulfonation reactions.
  • Ethoxylation to attach the ethoxybenzene moiety.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization.
  • Catalysts to enhance reaction rates.
  • Purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The sulfonamide and ethoxybenzene groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate.
  • Reducing agents like lithium aluminum hydride.
  • Substitution reagents such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a drug candidate due to its unique structure.

    Organic Synthesis: Intermediate in the synthesis of other complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-methoxybenzene-1-sulfonamide
  • N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonyl chloride

Uniqueness

The uniqueness of N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide lies in its specific tetracyclic structure and the presence of both sulfonamide and ethoxybenzene groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

IUPAC Name

N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C26H25NO5S/c1-4-31-16-9-11-17(12-10-16)33(29,30)27-21-13-20-24-22(28)14-26(2,3)15-23(24)32-25(20)19-8-6-5-7-18(19)21/h5-13,27H,4,14-15H2,1-3H3

InChI Key

JRNVJDJLQRYYDI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C

Origin of Product

United States

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